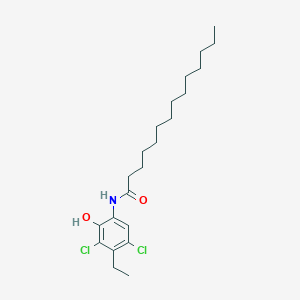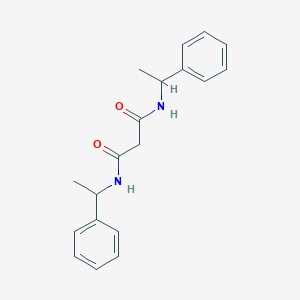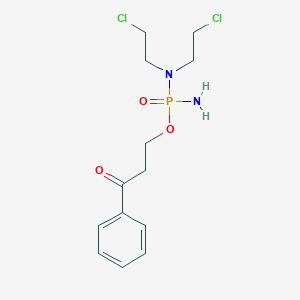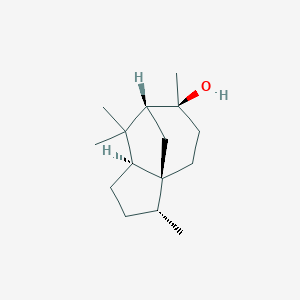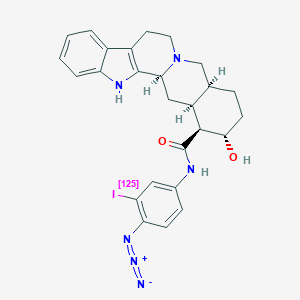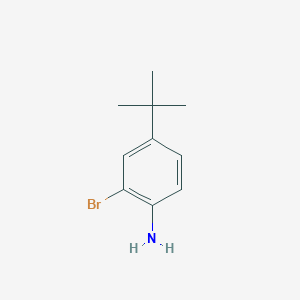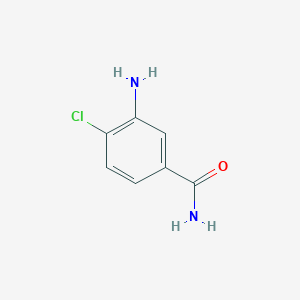
1H-Indole-7-sulfonamide
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of indole sulfonamides, including 1H-Indole-7-sulfonamide, involves various methods. For instance, 3-phenyl-1H-indole-5-sulfonamides have been synthesized and evaluated as inhibitors of carbonic anhydrases, showcasing the diversity of functional groups that can be incorporated into the indole sulfonamide structure (Güzel et al., 2010). Another method involves palladium-catalyzed tandem reactions of 2-alkynyl arylazides with sulfonic acids, leading to the formation of 1H-indole-3-sulfonates, demonstrating the versatility in synthesizing indole-based sulfonamides under mild conditions (Zhang et al., 2017).
Molecular Structure Analysis
The molecular structure of 1H-Indole-7-sulfonamides and related compounds is characterized by the presence of a sulfonamide group attached to the indole ring. The structure-based drug design of these compounds has led to the identification of efficient inhibitors against various biological targets. The X-ray crystal structure analysis of such sulfonamides has provided insights into the molecular interactions that contribute to their biological activity (Güzel et al., 2010).
Chemical Reactions and Properties
Indole sulfonamides undergo a range of chemical reactions that highlight their reactivity and potential for further modification. For example, the sulfonation of 1-phenylsulfonyl-1H-indoles using chlorosulfonic acid in acetonitrile has been studied, offering a clean and operationally simple protocol for direct synthesis of corresponding sulfonamide derivatives (Janosik et al., 2006). Another example is the regioselective C7-sulfonamidation of indoles, which demonstrates the targeted functionalization of indoles at specific positions, expanding the chemical diversity of indole-based sulfonamides (Song & Antonchick, 2016).
Wissenschaftliche Forschungsanwendungen
Carbonic Anhydrase Inhibitors : Various derivatives of 1H-indole-sulfonamide, such as 3-substituted-phenyl-1H-indole-5-sulfonamides, have shown potential as carbonic anhydrase inhibitors. These inhibitors are effective against both alpha- and beta-class enzymes from various species, including fungal pathogens like Cryptococcus neoformans and Candida albicans, and mammalian isoforms I-XV (Güzel et al., 2010).
Antimicrobial and Antitumor Properties : Indole sulfonamides exhibit significant antimicrobial properties, including antibacterial and antifungal activities. Some derivatives have shown promise in inhibiting cancer cell proliferation and inducing apoptosis through the bcl-2-dependent pathway, impacting the G1 phase of the cell cycle and suppressing human colon carcinoma growth (Mohan et al., 2006; Owa et al., 1999).
Antidiabetic Activity : Certain indole sulfonamide derivatives have demonstrated significant antidiabetic activity, particularly in streptozotocin-induced diabetic rats (Taha et al., 2021).
Synthetic Applications : There have been advances in the regioselective sulfonamidation of indoles, leading to the production of biologically active compounds. Efficient synthesis methods for various indole-based sulfonamides have been developed, expanding the possibilities of creating new bioactive molecules (Song & Antonchick, 2016; Khaidarov et al., 2019).
Electrochemical Applications : The development of metal-free, chemical-oxidant-free methods for the sulfonation of 1H-indole has been explored, yielding products like indolyl aryl sulfones (Feng et al., 2017).
Hybrid Compounds : Research into two-component sulfonamide hybrids with various organic compounds has shown promise for antibacterial, anti-oxidative, and anti-neuropathic pain activities (Ghomashi et al., 2022).
Eigenschaften
IUPAC Name |
1H-indole-7-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O2S/c9-13(11,12)7-3-1-2-6-4-5-10-8(6)7/h1-5,10H,(H2,9,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZEDQORHGRJQAF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)S(=O)(=O)N)NC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90559214 | |
| Record name | 1H-Indole-7-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90559214 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1H-Indole-7-sulfonamide | |
CAS RN |
111048-64-7 | |
| Record name | 1H-Indole-7-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90559214 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

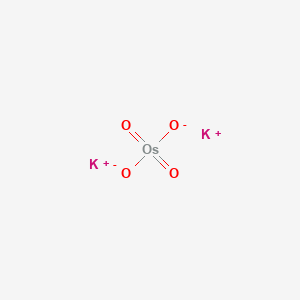
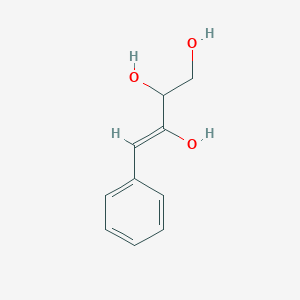
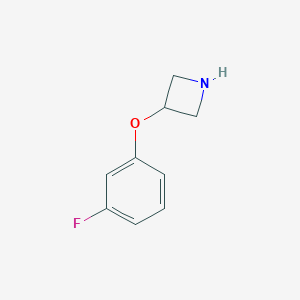
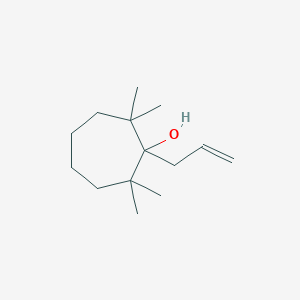
![Phenyl 1-{[(4-hydroxy-3-{[2-(tetradecyloxy)phenyl]carbamoyl}naphthalen-1-yl)oxy]methyl}-1H-benzotriazole-5-carboxylate](/img/structure/B10090.png)
